[2-(Cyclohexylamino)phenyl]methanol
Description
Properties
CAS No. |
106898-72-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[2-(cyclohexylamino)phenyl]methanol |
InChI |
InChI=1S/C13H19NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h4-6,9,12,14-15H,1-3,7-8,10H2 |
InChI Key |
LAJAQHGRIOIMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2CO |
Origin of Product |
United States |
Preparation Methods
Direct Reduction and Amination Approach
This approach involves the reduction of aromatic aldehydes or ketones bearing phenyl groups substituted with amino functionalities, followed by selective amination at the ortho position. The key steps include:
- Synthesis of 2-aminophenyl derivatives via nitration, reduction, or amination.
- Subsequent reductive hydroxymethylation to introduce the methanol group at the ortho position.
Reaction Conditions & Reagents:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Aromatic amino derivation | Nitration followed by reduction | Cold nitration, catalytic hydrogenation | Produces ortho-aminophenyl intermediates |
| Hydroxymethylation | Formaldehyde or paraformaldehyde, acid catalyst | Reflux in aqueous or alcoholic media | Yields 2-(hydroxymethyl)phenylamine derivatives |
- The process of hydroxymethylation of amino phenyl compounds with formaldehyde under acidic conditions yields the target compound efficiently. For example, hydroxymethylation of 2-aminophenol derivatives has been documented with yields exceeding 80%.
Reductive Amination of 2-Phenylacetaldehyde Derivatives
This method involves the reductive amination of 2-phenylacetaldehyde with cyclohexylamine, which is a common route for synthesizing N-cyclohexylphenyl derivatives with hydroxymethyl groups.
$$ \text{2-Phenylacetaldehyde} + \text{Cyclohexylamine} \xrightarrow{\text{reducing agent}} [2-(Cyclohexylamino)phenyl]methanol $$
Reaction Conditions & Reagents:
| Reagent | Conditions | Notes |
|---|---|---|
| 2-Phenylacetaldehyde | Reflux with cyclohexylamine | Use of reducing agents like sodium borohydride or hydrogen gas |
| Solvent | Ethanol or methanol | Ensures solubility and reaction efficiency |
- Reductive amination using sodium borohydride in ethanol has been shown to produce high yields (>85%) of the desired amino-methanol compounds.
Multi-Step Synthesis via Intermediate Formation
This approach involves initial synthesis of a phenylmethanol precursor, such as 2-(chloromethyl)phenol, followed by nucleophilic substitution with cyclohexylamine.
- Chloromethylation of phenol or phenyl derivatives.
- Nucleophilic substitution with cyclohexylamine to form the amino compound.
Reaction Conditions & Reagents:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Chloromethylation | Formaldehyde, HCl, ZnCl₂ | Reflux | Produces chloromethyl phenols |
| Amination | Cyclohexylamine | Reflux in suitable solvent | Yields this compound after hydrolysis |
- Chloromethylation followed by amination has been successfully employed in synthesizing similar compounds with yields around 70-80%, especially when optimized for temperature and solvent choice.
Specific Synthesis from Patent Data
Patent US6881865B2 describes a high-yield method for preparing cyclohexyl phenyl ketones, which can be adapted for the synthesis of the target compound through subsequent reduction and amino functionalization steps:
- Step 1: Formation of cyclohexyl phenyl ketone via hydrogenation of benzoic acid derivatives.
- Step 2: Conversion to the corresponding alcohol via reduction.
- Step 3: Amination at the ortho position using cyclohexylamine under reflux conditions.
- Hydrogenation at high temperature and pressure, followed by purification.
- Use of catalysts such as palladium or platinum.
- Final amino hydroxymethylation performed under mild conditions to prevent over-reduction.
| Reaction | Yield | Selectivity | Reference |
|---|---|---|---|
| Hydrogenation of benzoic acid derivatives | >99% | High | |
| Conversion to phenylmethanol | 85-90% | Moderate | Patent US6881865B2 |
Summary of Optimal Conditions and Considerations
| Aspect | Recommended Conditions | Rationale |
|---|---|---|
| Solvent | Ethanol, methanol | Good solubility, ease of removal |
| Catalyst | Palladium on carbon, Raney Ni | Efficient hydrogenation |
| Temperature | 25–80°C | Mild to moderate for selectivity |
| Pressure | Atmospheric to 10 atm | Depending on hydrogenation step |
| Reagents | Formaldehyde, cyclohexylamine | Readily available, high reactivity |
Biological Activity
[2-(Cyclohexylamino)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
- Molecular Formula : C13H17N
- Molecular Weight : 203.29 g/mol
- IUPAC Name : 2-(Cyclohexylamino)phenylmethanol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyclohexylamine moiety is known to enhance binding affinity to certain receptors, which may influence its pharmacological effects.
Potential Targets:
- Receptors : It may act on neurotransmitter receptors, influencing mood and cognitive functions.
- Enzymes : Inhibition of specific enzymes involved in metabolic pathways could be a mechanism for its anti-cancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the cyclohexyl group can significantly alter the compound's efficacy. Bulky substituents enhance cytotoxicity, suggesting that steric factors play a crucial role in its biological activity .
Case Studies
-
Study on Cytotoxicity :
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 15 μM across different cell types . -
Mechanistic Insights :
Another investigation focused on the molecular mechanisms underlying the anticancer activity of this compound. It was found that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Comparison with Similar Compounds
Substituted Benzyl Alcohols with Amino Groups
Structural Insights :
- Positional Effects: The ortho-substituted cyclohexylamino group in [2-(Cyclohexylamino)phenyl]methanol likely induces steric hindrance, reducing reactivity compared to para-substituted analogs like 4-(Cyclohexylamino)phenol .
- Functional Group Impact: The hydroxymethyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents relative to non-hydroxylated analogs .
Cyclohexylamino Derivatives with Different Functional Groups
Amino Alcohols with Cyclohexyl Groups
Notes
- Safety: Analogous compounds like 4-(Cyclohexylamino)phenol require precautions (e.g., eye rinsing, medical consultation), suggesting similar handling for the target compound .
- Research Gaps : Direct studies on the target compound’s crystallinity, spectroscopy, and bioactivity are needed to validate extrapolated data.
Q & A
Q. What are the recommended synthetic routes for [2-(Cyclohexylamino)phenyl]methanol, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Pathways :
- Reductive Amination : React 2-aminobenzyl alcohol with cyclohexanone in the presence of a reducing agent (e.g., NaBH₃CN) to form the cyclohexylamino intermediate. Protect the alcohol group during the reaction if side reactions occur .
- Nucleophilic Substitution : Use a halogenated precursor (e.g., 2-chlorophenylmethanol) with cyclohexylamine under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization :
Q. How can this compound be characterized, and what spectral data are critical for validation?
Methodological Answer:
- Key Techniques :
- NMR : ¹H and ¹³C NMR to confirm the cyclohexylamino group (δ ~2.5–3.5 ppm for N–H) and benzyl alcohol moiety (δ ~4.5 ppm for –CH₂OH) .
- Mass Spectrometry (MS) : Exact mass (calculated for C₁₃H₁₉NO: 205.1467) to verify molecular ion peaks .
- IR Spectroscopy : O–H stretch (~3200–3600 cm⁻¹) and N–H bend (~1600 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
-
Solubility :
Solvent Solubility Evidence Methanol Slightly soluble DMSO Soluble (>10 mg/mL) Water Insoluble -
Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the alcohol group. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How does the cyclohexylamino group influence the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Steric Effects : The bulky cyclohexyl group may hinder nucleophilic attack at the amino site, requiring tailored catalysts (e.g., Pd/C for hydrogenation) .
- Biological Interactions : The amino group can participate in hydrogen bonding with enzyme active sites, as seen in sulfonylurea analogs (e.g., glibenclamide’s cyclohexylamino moiety interacting with ATP-sensitive K⁺ channels) .
Q. What strategies resolve contradictions in reported biological activity data for amino alcohol derivatives like this compound?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on modifying the phenyl ring or cyclohexyl group to optimize steric/electronic complementarity .
- QSAR Analysis : Correlate substituent effects (e.g., –OCH₃ vs. –CF₃ on the phenyl ring) with bioavailability using regression models .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield?
Methodological Answer:
- Process Chemistry :
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR data for this compound across solvents?
Methodological Answer:
Q. Why do solubility values vary in literature, and how can this impact biological assay reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
